molecular formula C7H11ClF3NO2 B6196243 1-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 2680533-94-0

1-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B6196243
CAS No.: 2680533-94-0
M. Wt: 233.6
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the cyclization of appropriate precursors under basic conditions . The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the carboxylic acid moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Properties

CAS No.

2680533-94-0

Molecular Formula

C7H11ClF3NO2

Molecular Weight

233.6

Purity

95

Origin of Product

United States

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